molecular formula C21H16FN3OS B2638854 2-(4-fluorophenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 896678-68-5

2-(4-fluorophenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide

Cat. No.: B2638854
CAS No.: 896678-68-5
M. Wt: 377.44
InChI Key: RBEACWWFUJPMDQ-UHFFFAOYSA-N
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Description

The compound 2-(4-fluorophenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide features a thiazolo[5,4-b]pyridine core fused to a phenyl ring substituted with a methyl group at the 2-position. The acetamide linker bridges this moiety to a 4-fluorophenyl group.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3OS/c1-13-4-7-15(20-25-17-3-2-10-23-21(17)27-20)12-18(13)24-19(26)11-14-5-8-16(22)9-6-14/h2-10,12H,11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEACWWFUJPMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolopyridine core, which can be synthesized through cyclization reactions involving thioamides and α-haloketones. The fluorophenyl group can be introduced via a Suzuki coupling reaction, and the final acetamide linkage is formed through an amidation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a variety of functional groups onto the aromatic ring.

Scientific Research Applications

2-(4-fluorophenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include acting as an inhibitor or modulator of specific biological pathways.

    Industry: The compound’s unique structure could make it useful in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazolopyridine moiety could play a key role in these interactions, potentially involving hydrogen bonding or π-π stacking with the target molecules.

Comparison with Similar Compounds

Core Heterocyclic Modifications

(a) Thiazolo[5,4-b]pyridine vs. Thiazolo[5,4-c]pyridine

The compound N-{4-[2-([1,3]thiazolo[5,4-c]pyridin-2-yl)phenoxy]phenyl}acetamide (PDB: 6JG, ) differs in the position of the sulfur atom within the thiazolo-pyridine ring ([5,4-c] vs. [5,4-b]). For example, the [5,4-c] isomer in features a phenoxy linker, which may reduce conformational rigidity compared to the direct phenyl linkage in the target compound .

(b) Thiazolo-Pyridine vs. Imidazo-Thiazole Hybrids

The compound 2-(4-fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide (Selig et al., 2010, ) replaces the thiazolo-pyridine core with a dihydroimidazo-thiazole system.

Substituent Variations

(a) Fluorophenyl vs. Chlorophenyl/Bromophenyl

In 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide (), the bromophenyl substituent increases molecular weight and lipophilicity compared to the fluorophenyl group in the target compound. Fluorine’s electronegativity enhances bioavailability and membrane permeability, whereas bromine may improve halogen-bonding interactions .

(b) Methyl vs. Ethyl/Allyl Groups

The compound 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide () substitutes the methyl group in the target compound with an ethyl group. Increased alkyl chain length could enhance hydrophobic interactions but may reduce solubility .

Linker Modifications

(a) Acetamide vs. Pentanamide

N-[2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl]pentanamide () replaces the acetamide linker with a pentanamide chain.

(b) Sulfonamide vs. Acetamide

Pharmacological Implications

While direct activity data for the target compound are lacking, structurally related compounds exhibit diverse biological activities:

  • Kinase Inhibition : Thiazolo-pyridine analogs in and are linked to kinase modulation, implying possible applications in oncology or inflammatory diseases .

Biological Activity

2-(4-fluorophenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K). This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structure and Synthesis

The compound's structure consists of a thiazolo[5,4-b]pyridine moiety linked to a fluorophenyl group and an acetamide functional group. The synthesis typically involves multiple steps, including the formation of the thiazolo[5,4-b]pyridine core and subsequent coupling reactions to introduce the fluorine atom and other functional groups.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC22H19N3OS
Molecular Weight373.5 g/mol
IUPAC NameThis compound
CAS Number912625-54-8

The primary mechanism of action for this compound involves the inhibition of PI3K, an enzyme critical in regulating cellular growth, proliferation, and survival. By interacting with the active site of PI3K, the compound can disrupt signaling pathways that are often dysregulated in cancer and other diseases.

Biological Activity

Research indicates that this compound exhibits potent inhibitory activity against various PI3K isoforms.

Table 2: Inhibitory Activity

EnzymeIC50 (nM)
PI3Kα3.6
PI3Kβ~30
PI3Kγ12
PI3Kδ8

The compound has shown selectivity towards PI3Kα over other isoforms, making it a promising candidate for targeted therapies in diseases characterized by aberrant PI3K signaling.

Structure-Activity Relationships (SAR)

SAR studies reveal that modifications to the thiazolo[5,4-b]pyridine core and the introduction of various substituents can significantly impact biological activity. For instance, the presence of electron-withdrawing groups like fluorine enhances potency against PI3K.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound effectively inhibited cancer cell proliferation in vitro. The presence of the thiazolo[5,4-b]pyridine ring was crucial for maintaining cytotoxic activity against several cancer cell lines.

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